

A Comparative Analysis of In Silico and Experimental Data for Nonylbenzene Properties

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico and experimentally derived data for the physicochemical and toxicological properties of **Nonylbenzene**. By presenting computational predictions alongside empirical evidence, this document aims to offer a comprehensive resource for researchers evaluating the utility and limitations of predictive models in chemical assessment. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Physicochemical Properties: A Tale of Two Datasets

The fundamental physical and chemical characteristics of a compound are critical for understanding its behavior, from environmental fate to its interaction with biological systems. Below is a comparison of experimentally measured and computationally predicted physicochemical properties of **Nonylbenzene**.

Data Comparison



Property	Experimental Value	In Silico Predicted Value
Molecular Formula	C15H24	C15H24
Molecular Weight	204.35 g/mol [1][2]	204.35 g/mol [1]
Boiling Point	295-298 °C	Not commonly predicted by standard models
Vapor Pressure	0.00571 mmHg[1]	Not commonly predicted by standard models
Density	Varies with temperature (e.g., data available for mixtures)[3]	Not commonly predicted by standard models
LogP (Octanol-Water Partition Coefficient)	7.1[1]	7.1[1]

Experimental Protocol: Octanol-Water Partition Coefficient (LogP)

The Octanol-Water Partition Coefficient (Kow or LogP) is a crucial measure of a chemical's lipophilicity and is a key parameter in environmental fate modeling and toxicology. The most common experimental method is the Shake Flask Method (OECD Guideline 107).[4][5][6]

Principle: A solution of the test substance (**Nonylbenzene**) is prepared in either n-octanol or water. This solution is then mixed with the other immiscible solvent in a vessel. The mixture is vigorously shaken to allow for the partitioning of the substance between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is measured.

Methodology:

- Preparation: High-purity n-octanol and water are pre-saturated with each other before the experiment. A stock solution of **Nonylbenzene** is prepared in one of the phases.
- Partitioning: Accurately measured amounts of the two solvents and the stock solution are added to a vessel, typically a separatory funnel or centrifuge tube.[5] The vessel is then





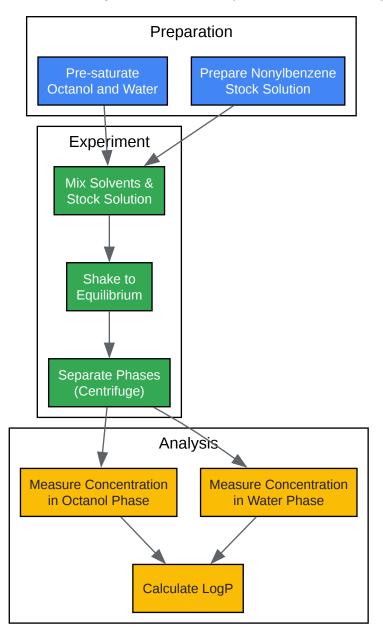


agitated at a constant temperature (usually 20-25°C) until equilibrium is achieved.[4][5]

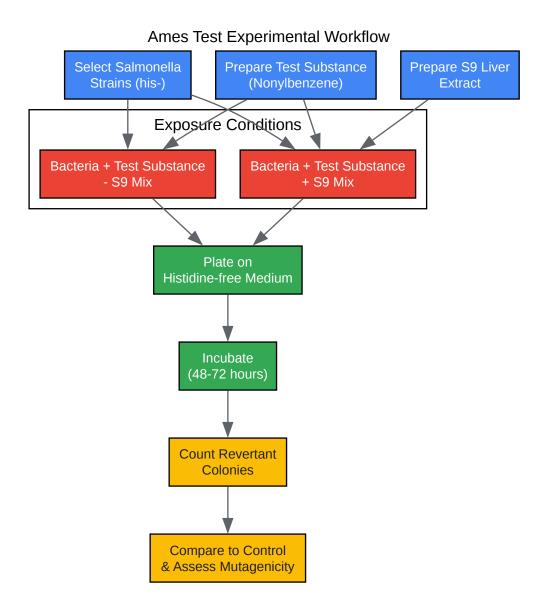
- Phase Separation: The mixture is allowed to stand until the n-octanol and water phases have clearly separated. Centrifugation is often used to facilitate a clean separation.[5]
- Analysis: The concentration of Nonylbenzene in both the n-octanol and water phases is determined using a suitable analytical technique, such as gas chromatography (GC) or highperformance liquid chromatography (HPLC).[5]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The final value is typically expressed as its base-10 logarithm (LogP).



Workflow for LogP Determination (Shake Flask Method)

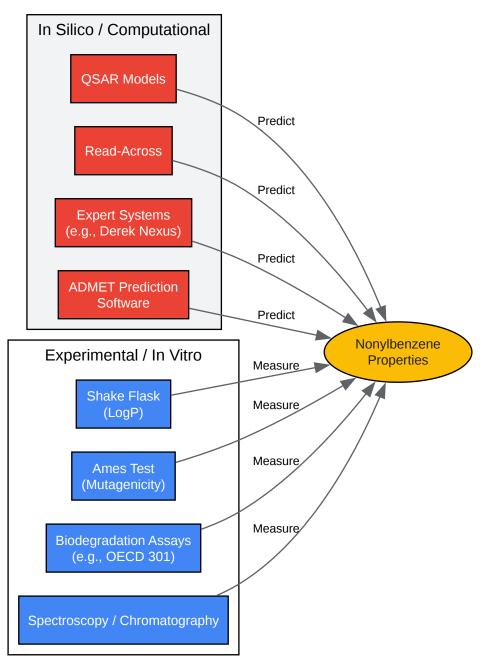








Comparison of Data Sources for Chemical Properties



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